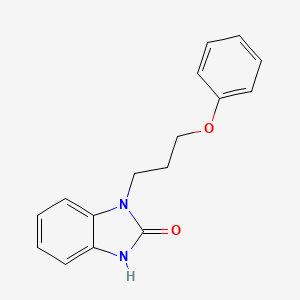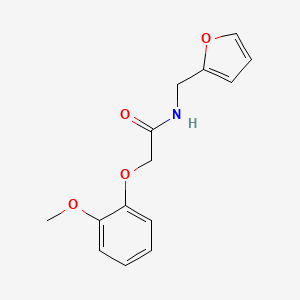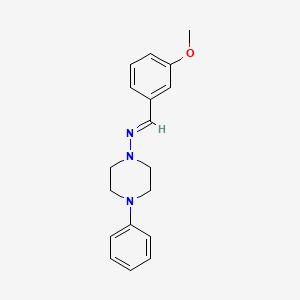
1-(3-苯氧基丙基)-1,3-二氢-2H-苯并咪唑-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-phenoxypropyl)-1,3-dihydro-2H-benzimidazol-2-one, also known as PDPB, is a benzimidazole derivative that has gained interest in recent years for its potential applications in scientific research. PDPB has been found to exhibit various biochemical and physiological effects, making it a promising compound for further investigation.
科学研究应用
Radiation Curing in Coatings & Inks
MLS000033949: is utilized in the field of radiation curing, particularly in the production of coatings and inks. Its chemical structure allows it to form strong and flexible cured films when exposed to UV light or electron beam radiation. This application is crucial in the graphic arts industry, where fast curing times and durable finishes are essential .
Adhesives & Sealants
The compound’s ability to polymerize rapidly under radiation makes it an excellent candidate for use in adhesives and sealants. It contributes to the development of products that require quick setting times and robust bonding properties, which are particularly valuable in the construction and automotive industries .
3D Printing / Additive Manufacturing
In the realm of 3D printing and additive manufacturing, MLS000033949 plays a role in formulating resins that cure upon exposure to specific wavelengths of light. This enables the creation of intricate parts and components with high precision and mechanical strength .
Chemical Synthesis
This compound is also significant in chemical synthesis, where it serves as a building block for more complex molecules. Its reactivity can be harnessed to create a variety of derivatives with potential applications in pharmaceuticals and agrochemicals .
Corrosion Inhibition
Research has explored the use of MLS000033949 derivatives as corrosion inhibitors. These compounds can form protective layers on metal surfaces, preventing oxidative damage and extending the lifespan of industrial machinery and infrastructure .
Educational Research
In educational settings, MLS000033949 can be used to teach experimental science and research skills. Its application in practical courses such as laboratories provides a hands-on experience for students, fostering problem-solving and critical thinking abilities .
属性
IUPAC Name |
3-(3-phenoxypropyl)-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16-17-14-9-4-5-10-15(14)18(16)11-6-12-20-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWOOYFODBWMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenoxy-propyl)-1,3-dihydro-benzoimidazol-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}nicotinic acid](/img/structure/B5536399.png)
![3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5536406.png)


![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5536421.png)


![(1S*,5R*)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5536441.png)

![3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5536460.png)
![2-methyl-6-({4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5536464.png)
![2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5536471.png)
![ethyl (8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinolin-6(7H)-ylidene)acetate](/img/structure/B5536478.png)